(5Z)-5-(4-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(4-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethoxybenzylidene group and a sulfanyl group attached to the thiazole ring
Preparation Methods
The synthesis of (5Z)-5-(4-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the following steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a condensation reaction between 4-ethoxybenzaldehyde and 2-mercapto-1,3-thiazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(5Z)-5-(4-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The ethoxybenzylidene group can be reduced to form the corresponding ethylbenzyl derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxide or sulfone derivatives, while reduction of the ethoxybenzylidene group produces ethylbenzyl derivatives.
Scientific Research Applications
(5Z)-5-(4-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine: The compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
(5Z)-5-(4-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one can be compared with other similar compounds, such as:
(5Z)-5-(4-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one: This compound has a methoxy group instead of an ethoxy group. The presence of the methoxy group may influence its chemical reactivity and biological activity.
(5Z)-5-(4-chlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one: This compound has a chlorine atom instead of an ethoxy group. The chlorine atom may enhance its antimicrobial properties due to its electron-withdrawing nature.
(5Z)-5-(4-nitrobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one: This compound has a nitro group instead of an ethoxy group. The nitro group may significantly alter its chemical and biological properties, potentially enhancing its activity against certain targets.
Properties
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-8(4-6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAHNNUHMFNSCH-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.